2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol

Catalog No.
S12511946
CAS No.
1173019-49-2
M.F
C18H30O3
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl...

CAS Number

1173019-49-2

Product Name

2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol

IUPAC Name

2-[2-[3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol

Molecular Formula

C18H30O3

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3/i6D,7D

InChI Key

LBCZOTMMGHGTPH-QFIQSOQBSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO

Isomeric SMILES

[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])OCCOCCO

The compound 2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol is a specialized organic compound with the molecular formula C18H28D2O3C_{18}H_{28}D_{2}O_{3} and a molecular weight of approximately 296.441 g/mol. It features a complex structure characterized by a phenolic group substituted with a dideuterated alkyl chain, specifically 2,4,4-trimethylpentan-2-yl. The presence of deuterium atoms (D) in the structure indicates that this compound may be used in studies involving isotopic labeling, which can help in tracing metabolic pathways or understanding reaction mechanisms.

The chemical behavior of 2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol is influenced by its functional groups. Potential reactions include:

  • Esterification: The hydroxyl (-OH) group can react with carboxylic acids to form esters.
  • Ether Formation: The ether linkages can undergo cleavage under strong acidic or basic conditions.
  • Nucleophilic Substitution: The phenolic group may participate in nucleophilic substitution reactions, especially in the presence of electrophiles.

While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit various biological properties, including:

  • Antimicrobial Activity: Many phenolic compounds are known for their ability to inhibit microbial growth.
  • Antioxidant Properties: Phenolic compounds frequently demonstrate antioxidant capabilities due to their ability to scavenge free radicals.
  • Hormonal Activity: Given the structural similarity to certain endocrine disruptors, this compound may interact with hormonal pathways.

Synthesis of 2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol typically involves multi-step organic synthesis techniques:

  • Preparation of the Dideuterated Phenol: This can be achieved via deuteration reactions on existing phenolic compounds.
  • Alkylation: The dideuterated phenol can then undergo alkylation with 2,4,4-trimethylpentan-2-ol.
  • Formation of Ethoxy Linkages: Subsequent reactions can introduce ethoxy groups through etherification processes.

This compound has potential applications in various fields:

  • Pharmaceutical Research: It can serve as a model compound in drug development studies or as a tracer in metabolic studies.
  • Chemical Synthesis: Its unique structure makes it valuable for synthesizing other complex organic molecules.
  • Material Science: It may be explored for use in developing new materials with specific chemical properties.

Studies investigating the interactions of 2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol with biological systems are crucial for understanding its potential effects. These studies may include:

  • Binding Affinity Tests: Assessing how well the compound interacts with specific receptors or enzymes.
  • Metabolic Pathway Analysis: Using isotopic labeling to trace how the compound is metabolized in biological systems.

Several compounds share structural similarities with 2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-tert-OctylphenolC14H22OC_{14}H_{22}OCommonly used as an industrial chemical; known endocrine disruptor.
3,5-DideuteriophenolC6H6D2OC_{6}H_{6}D_{2}OUsed in isotopic labeling studies; simpler structure.
2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenolC14H21BrOC_{14}H_{21}BrOHalogenated derivative; used in organic synthesis and research.

Uniqueness

The uniqueness of 2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol lies in its specific dideuterated structure combined with ethoxy linkages and a branched alkyl chain. This combination provides distinct properties that make it suitable for specialized applications in research and industry that require isotopic labeling and complex molecular interactions.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

296.23204831 g/mol

Monoisotopic Mass

296.23204831 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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